Methyl 4-Amino-3-bromo-5-fluorobenzoate
Overview
Description
Methyl 4-Amino-3-bromo-5-fluorobenzoate is an organic compound with the molecular formula C8H7BrFNO2 and a molecular weight of 248.05 g/mol It is a derivative of benzoic acid, featuring a bromine, fluorine, and amino group substitution on the benzene ring, along with a methyl ester functional group
Scientific Research Applications
Methyl 4-Amino-3-bromo-5-fluorobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Safety and Hazards
The compound has been classified with the signal word “Warning” under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The associated hazard statements are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust and contact with skin and eyes .
Mechanism of Action
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . Its lipophilicity (Log Po/w) is predicted to be around 2.19, which may influence its distribution within the body .
Action Environment
It is recommended to store the compound under inert gas at 2–8 °c . It is also important to note that the compound’s action may be influenced by various factors such as pH, temperature, and the presence of other molecules in the environment.
Biochemical Analysis
Biochemical Properties
Methyl 4-Amino-3-bromo-5-fluorobenzoate plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain enzymes involved in metabolic pathways, potentially inhibiting or activating their functions. The nature of these interactions can vary, but they often involve hydrogen bonding, van der Waals forces, and hydrophobic interactions. These interactions can lead to changes in the enzyme’s conformation and activity, thereby influencing the overall biochemical pathway .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, this compound may modulate the activity of signaling molecules, leading to changes in downstream signaling cascades. Additionally, it can affect the expression of specific genes, either upregulating or downregulating their transcription. These changes can result in altered cellular metabolism, impacting processes such as energy production, biosynthesis, and cell growth .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can bind to enzymes, leading to either inhibition or activation of their catalytic activities. This binding often involves specific interactions with the enzyme’s active site, resulting in conformational changes that affect the enzyme’s function. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as exposure to light or extreme pH. Long-term effects on cellular function have been studied in both in vitro and in vivo settings, revealing that prolonged exposure can lead to cumulative changes in cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal or beneficial effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response. Toxicity studies have shown that high doses of this compound can cause adverse effects such as organ damage, altered metabolic function, and changes in behavior .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other compounds. These interactions can affect metabolic flux and the levels of specific metabolites. For example, the compound may be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates that can further interact with cellular components .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the compound’s movement across cellular membranes and its localization within different cellular compartments. The distribution of this compound can influence its biological activity and effectiveness. For instance, its accumulation in certain tissues may enhance its therapeutic effects or contribute to toxicity .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, where it can affect energy production and metabolic processes. The localization of this compound can determine its specific biological effects and its role in cellular physiology .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-Amino-3-bromo-5-fluorobenzoate typically involves the esterification of 4-Amino-3-bromo-5-fluorobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same esterification reaction, with careful control of reaction parameters to ensure high yield and purity. The product is then purified through recrystallization or other suitable methods .
Chemical Reactions Analysis
Types of Reactions: Methyl 4-Amino-3-bromo-5-fluorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the benzene ring can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The amino group can be oxidized to a nitro group using oxidizing agents such as potassium permanganate.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate in an acidic medium.
Major Products:
Substitution: Depending on the nucleophile, products can include various substituted benzoates.
Reduction: The primary product is the corresponding amine.
Oxidation: The primary product is the corresponding nitro compound.
Comparison with Similar Compounds
- Methyl 4-Amino-3-fluorobenzoate
- Methyl 4-Amino-3-bromo-5-chlorobenzoate
- Methyl 4-Amino-3-bromo-5-iodobenzoate
Comparison: Methyl 4-Amino-3-bromo-5-fluorobenzoate is unique due to the presence of both bromine and fluorine atoms on the benzene ring, which can significantly influence its reactivity and biological activity compared to similar compounds. The combination of these substituents can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications .
Properties
IUPAC Name |
methyl 4-amino-3-bromo-5-fluorobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrFNO2/c1-13-8(12)4-2-5(9)7(11)6(10)3-4/h2-3H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDASOBRMXWNFNB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1)Br)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20672541 | |
Record name | Methyl 4-amino-3-bromo-5-fluorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20672541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1123171-91-4 | |
Record name | Methyl 4-amino-3-bromo-5-fluorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20672541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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